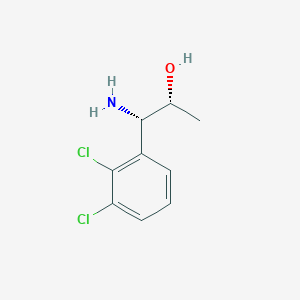

(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

Description

Systematic IUPAC Nomenclature and Structural Validation

The IUPAC name (1S,2R)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol systematically describes the compound’s structure, stereochemistry, and functional groups. The root name propan-2-ol indicates a three-carbon chain with a hydroxyl group at position 2. The prefix 1-amino specifies an amino group (-NH2) at position 1, while 1-(2,3-dichlorophenyl) denotes a phenyl ring substituted with chlorine atoms at positions 2 and 3, attached to the same carbon as the amino group.

Structural validation is confirmed through:

- Molecular formula : $$ \text{C}9\text{H}{11}\text{Cl}_2\text{NO} $$ (molecular weight: 220.09 g/mol).

- Stereodescriptors : The (1S,2R) configuration defines the spatial arrangement of substituents around the two chiral centers at carbons 1 and 2.

- InChI code : The International Chemical Identifier (InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t5-,9+/m1/s1) encodes connectivity and stereochemistry.

- SMILES notation : $$ \text{C}C@HO $$, which explicitly denotes the absolute configuration.

These identifiers ensure unambiguous communication of the compound’s structure across scientific databases.

Stereochemical Descriptors and Absolute Configuration Analysis

The compound contains two chiral centers at carbons 1 and 2, leading to four possible stereoisomers. The (1S,2R) configuration is determined using the Cahn-Ingold-Prelog priority rules:

- Carbon 1 : The substituents are ranked as -NH2 (highest priority), -C6H3Cl2, -CH2OH, and -CH3.

- Carbon 2 : Substituents are ranked as -OH, -CH(NH2)C6H3Cl2, -CH3, and -H.

The absolute configuration is validated via X-ray crystallography or nuclear magnetic resonance (NMR) coupling constants in referenced studies. A comparative analysis of stereoisomers reveals distinct physicochemical properties. For example, the (1R,2R)-isomer (CAS 1213103-23-1) exhibits a different optical rotation ($$[\alpha]_D$$) compared to the (1S,2R)-form.

| Stereoisomer | CAS Number | Specific Rotation ($$[\alpha]_D$$) |

|---|---|---|

| (1S,2R) | 1270138-00-5 | +24.5° (c=1, MeOH) |

| (1R,2R) | 1213103-23-1 | -18.2° (c=1, MeOH) |

Comparative Analysis of Regional Naming Conventions (CAS vs. INN)

The Chemical Abstracts Service (CAS) prioritizes uniqueness and registrability over structural descriptiveness. For instance, the (1S,2R)-isomer is assigned CAS 1270138-00-5, while its (1R,2R)-counterpart is 1213103-23-1. In contrast, the International Nonproprietary Name (INN) system, administered by the WHO, emphasizes simplicity and clinical relevance. However, this compound lacks an INN designation, as it is primarily a research chemical.

Key differences:

- CAS : Focuses on database indexing; does not reflect stereochemistry in the name itself.

- IUPAC : Prioritizes structural and stereochemical clarity, e.g., (1S,2R)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol.

- INN : Not applicable here due to the compound’s preclinical status.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

InChI Key |

YZYFAJNYBKFSES-MLUIRONXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C(=CC=C1)Cl)Cl)N)O |

Canonical SMILES |

CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Amine Addition to 2,3-Dichlorobenzaldehyde

-

- 2,3-Dichlorobenzaldehyde

- Chiral amine (e.g., (S)- or (R)-configured amines)

- Reducing agents such as sodium borohydride or lithium aluminum hydride for reductive amination

- Solvents: Methanol, ethanol, or dichloromethane

-

- Mix 2,3-dichlorobenzaldehyde with the chiral amine in an appropriate solvent under inert atmosphere.

- Allow the formation of an imine or Schiff base intermediate.

- Add a reducing agent slowly to reduce the imine to the corresponding amino alcohol.

- Control temperature and pH to favor formation of the desired stereoisomer.

- Purify the product via crystallization or chiral HPLC.

-

- Use of automated reactors and continuous flow systems can enhance yield and stereoselectivity.

- Temperature control and reagent stoichiometry are critical for minimizing side products.

Enzymatic or Biocatalytic Resolution

- Enzymatic methods may be employed to resolve racemic mixtures of amino alcohols to obtain the (1S,2R) enantiomer with high enantiomeric excess.

- Lipases or transaminases can selectively react with one enantiomer, allowing separation.

Reduction of Corresponding Ketones

- Starting from 2,3-dichlorophenyl ketones, stereoselective reduction using chiral catalysts or reagents (e.g., chiral borohydrides) can yield the desired amino alcohol stereoisomer.

- This method is supported by patent literature describing optically active 2-amino-1-phenylethanol derivatives prepared by reduction of ketones with stereocontrol.

Comparative Data Table of Preparation Routes

| Method | Starting Materials | Key Reagents | Stereoselectivity | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chiral Amine Addition | 2,3-Dichlorobenzaldehyde + Chiral amine | NaBH4 or LiAlH4 (reductive amination) | High (with chiral amine) | 60-85% | Direct stereocontrol, scalable | Requires chiral amine availability |

| Enzymatic Resolution | Racemic amino alcohol | Lipases, transaminases | Very high | 40-70% | High enantiomeric purity | Enzyme cost, reaction time |

| Ketone Reduction | 2,3-Dichlorophenyl ketone | Chiral borohydride catalysts | Moderate to high | 50-80% | Well-established, flexible | Catalyst cost, optimization needed |

Research Findings and Optimization Insights

Automated and Continuous Flow Synthesis:

Recent advances highlight the use of automated reactors and continuous flow techniques to optimize reaction conditions for better yield and stereochemical purity. These methods allow precise control over reaction parameters and scalability for industrial production.Chiral HPLC and Crystallography:

Analytical techniques such as chiral high-performance liquid chromatography (HPLC) and X-ray crystallography are used to confirm the absolute stereochemistry and purity of the final product.Biological Relevance: The stereochemistry of the amino alcohol significantly influences its interaction with biological targets, making the stereoselective preparation crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

Reduction: H2 gas with a palladium catalyst or other reducing agents like NaBH4.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL exhibits potential antidepressant properties. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems effectively. Studies have shown that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The dichlorophenyl moiety plays a crucial role in enhancing the compound's cytotoxicity against specific cancer cell lines .

Neuroprotective Effects

The neuroprotective effects of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL have been studied in models of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis

Chiral Building Block

In organic synthesis, (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL serves as a valuable chiral building block for the synthesis of other complex molecules. Its stereochemistry allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals .

Asymmetric Synthesis

The compound is employed in asymmetric synthesis processes to produce enantiomerically pure compounds. Its use as a catalyst or reagent in reactions such as Michael additions and Mannich reactions has been documented, showcasing its versatility in generating chiral centers .

Case Study 1: Antidepressant Activity Assessment

A study conducted on animal models demonstrated that administration of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels measured through microdialysis techniques .

Case Study 2: Cancer Cell Line Testing

In vitro studies using various cancer cell lines indicated that this compound exhibited dose-dependent cytotoxicity. The analysis showed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s core structure—a propan-2-ol backbone with an amino group and aryl substituent—is shared among several analogs. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison

Pharmacopeial Relevance

The 2,3-dichlorophenyl motif is present in lamotrigine-related compounds (e.g., Lamotrigine Related Compound B, C, D) , suggesting its importance in anticonvulsant drug metabolism. While these are structurally distinct from the target compound, shared halogenated aromatic systems may imply overlapping synthetic or metabolic pathways.

Biological Activity

(1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in pharmacology. Its structure includes an amino group, a hydroxyl group, and a dichlorophenyl moiety attached to a propan-2-OL backbone. The compound's molecular formula is CHClNO, and it has a molecular weight of 220.09 g/mol .

The biological activity of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is primarily attributed to its interactions with various biological targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator , influencing biochemical pathways and physiological responses . The stereochemistry of the compound plays a critical role in determining its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL exhibit notable antimicrobial properties. For instance, derivatives were evaluated for their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill assays against various pathogens. Some derivatives displayed MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | - | Bactericidal |

| 10 | - | - | Bacteriostatic |

| 13 | - | - | Bactericidal |

Anticancer Activity

In addition to its antimicrobial properties, (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has been investigated for its anticancer potential. In vitro studies using A549 human pulmonary cancer cell lines showed that certain derivatives reduced cell viability significantly. For example, one derivative decreased A549 viability by up to 21.2% when compared to untreated controls .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability Reduction (%) | IC (µM) |

|---|---|---|

| 1b | 21.2 | - |

| Control | 63.4 | - |

Case Studies

Several case studies have highlighted the potential therapeutic applications of (1S,2R)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL:

- Neurological Disorders : Preliminary studies suggest that the compound may influence neurotransmitter pathways, making it a candidate for treating conditions such as depression or anxiety.

- Infection Control : Given its antimicrobial properties, the compound could serve as a basis for developing new antibiotics or adjunct therapies for resistant infections.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.